molecular formula C15H12O8 B14291480 2-Oxo-2H-1-benzopyran-6,7,8-triyl triacetate CAS No. 114371-81-2

2-Oxo-2H-1-benzopyran-6,7,8-triyl triacetate

Cat. No.: B14291480
CAS No.: 114371-81-2
M. Wt: 320.25 g/mol
InChI Key: UBNVKWCUPBJVQI-UHFFFAOYSA-N
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Description

2-Oxo-2H-1-benzopyran-6,7,8-triyl triacetate is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and are widely used in the pharmaceutical, cosmetic, and food industries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2H-1-benzopyran-6,7,8-triyl triacetate typically involves the acetylation of 2-Oxo-2H-1-benzopyran-6,7,8-triol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous conditions are preferred

    Catalyst: Pyridine or other bases

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle the increased volume

    Purification: Techniques such as recrystallization or chromatography to ensure high purity

    Quality Control: Rigorous testing to meet industry standards

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2H-1-benzopyran-6,7,8-triyl triacetate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinones

    Reduction: Reduction reactions can yield dihydro derivatives

    Substitution: Electrophilic substitution reactions are common

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nitrating agents

Major Products

    Oxidation: Quinone derivatives

    Reduction: Dihydro derivatives

    Substitution: Halogenated or nitrated products

Scientific Research Applications

2-Oxo-2H-1-benzopyran-6,7,8-triyl triacetate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds

    Biology: Studied for its potential antimicrobial and antioxidant properties

    Medicine: Investigated for its potential use in anti-cancer and anti-inflammatory therapies

    Industry: Used in the formulation of perfumes and cosmetics due to its pleasant aroma

Mechanism of Action

The mechanism of action of 2-Oxo-2H-1-benzopyran-6,7,8-triyl triacetate involves its interaction with various molecular targets:

    Enzyme Inhibition: Inhibits enzymes such as tyrosinase, which is involved in melanin production

    Antioxidant Activity: Scavenges free radicals, thereby protecting cells from oxidative damage

    Anti-inflammatory Pathways: Modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound, known for its anticoagulant properties

    7-Methoxycoumarin: Known for its fluorescent properties

    Umbelliferone: Exhibits strong antioxidant activity

Uniqueness

2-Oxo-2H-1-benzopyran-6,7,8-triyl triacetate stands out due to its unique triacetate functional groups, which enhance its solubility and reactivity compared to other coumarin derivatives. This makes it particularly useful in applications requiring high reactivity and solubility.

Properties

CAS No.

114371-81-2

Molecular Formula

C15H12O8

Molecular Weight

320.25 g/mol

IUPAC Name

(7,8-diacetyloxy-2-oxochromen-6-yl) acetate

InChI

InChI=1S/C15H12O8/c1-7(16)20-11-6-10-4-5-12(19)23-13(10)15(22-9(3)18)14(11)21-8(2)17/h4-6H,1-3H3

InChI Key

UBNVKWCUPBJVQI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C(=C2C(=C1)C=CC(=O)O2)OC(=O)C)OC(=O)C

Origin of Product

United States

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